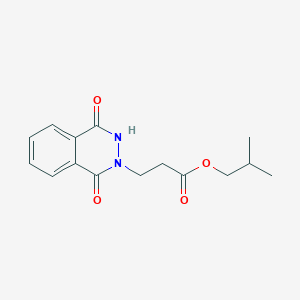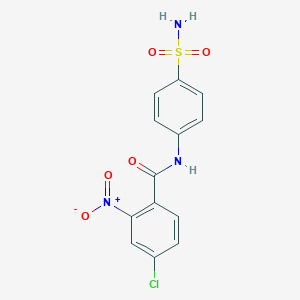![molecular formula C27H27N5O5S B11638473 2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638473.png)
2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide: , also known by its chemical formula C₁₇H₁₉N₅O₆S , is a synthetic compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Hydrolysis: The starting material undergoes hydrolysis to yield the corresponding phenoxy acid.
Coupling Reaction: The phenoxy acid reacts with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Industrial Production:: The industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Substitution: Substitution reactions can occur at various positions.
Reduction: Reduction processes are possible.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Substitution: Various nucleophiles (e.g., amines, thiols).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Major Products:: The specific products formed depend on reaction conditions and substituents. Detailed analysis requires further investigation.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for potential drug development.
Biological Studies: Used as a tool to probe biological processes.
Target Identification: May interact with specific molecular targets.
Materials Science:
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include:
- [2-(Morpholin-4-yl)ethyl]amino-pyridine-3-carbonitrile .
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (analgesic activity) .
- Cinnamic acids and derivatives .
Remember that this compound’s uniqueness lies in its structure and potential applications
Properties
Molecular Formula |
C27H27N5O5S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-18-6-7-19(16-24(18)38(34,35)32-12-14-36-15-13-32)26-22-4-2-3-5-23(22)27(31-30-26)29-20-8-10-21(11-9-20)37-17-25(28)33/h2-11,16H,12-15,17H2,1H3,(H2,28,33)(H,29,31) |
InChI Key |
VECVEJZZVXAQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11638396.png)
![N-(1H-benzimidazol-2-ylmethyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11638401.png)

![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638409.png)
![Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638422.png)
![N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide](/img/structure/B11638427.png)

![N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11638437.png)


![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638457.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638462.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11638466.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11638474.png)
